Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate and related compounds have been utilized in various synthetic processes. For instance, ethyl 4-amino-2-trifluormethyl-thiophene-3-carboxylate and similar compounds have been synthesized and characterized using NMR spectroscopy, indicating their importance in the synthesis of complex chemical structures (Hromatka, Binder, & Eichinger, 1974).
Applications in Dye and Colorant Synthesis
- Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate has been used in the preparation of novel bis-heterocyclic monoazo dyes, showcasing the role of thiophene derivatives in the dye industry. These dyes exhibit unique solvatochromic behavior and tautomeric structures in various solvents (Karcı & Karcı, 2012).
Antimicrobial Screening
- The antimicrobial properties of thiophene derivatives, including ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, have been explored. These compounds have shown promising antimicrobial activities, highlighting their potential in medical and pharmaceutical applications (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Characterization and Crystallography
- The structural analysis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives has been conducted using techniques like X-ray diffraction. This research aids in understanding the molecular geometry and intermolecular interactions of these compounds (Menati, Mir, & Notash, 2020).
Synthetic Utility and Biological Evaluation
- Thiophene derivatives are widely used as precursors in the synthesis of various polyfunctional substituted thiophenes, which are then evaluated for their biological activities. This demonstrates their versatility in both synthetic chemistry and biological research (Aly & Behalo, 2010).
Dyeing Properties and Applications
- The synthesis of ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate and its application on polyester fibers as disperse dyes emphasizes the importance of these compounds in textile coloring and material sciences (Rangnekar, Kanetkar, Shankarling, & Malanker, 1999).
properties
IUPAC Name |
ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-14-11(13)9-8(5-7(2)3)6-15-10(9)12/h6-7H,4-5,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTSGSNDSJZXHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321077 | |
Record name | ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |
CAS RN |
72965-15-2 | |
Record name | ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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